molecular formula C7H4ClFO B12390664 4-Fluorobenzoyl-d4 chloride

4-Fluorobenzoyl-d4 chloride

Cat. No.: B12390664
M. Wt: 162.58 g/mol
InChI Key: CZKLEJHVLCMVQR-RHQRLBAQSA-N
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Description

4-Fluorobenzoyl-d4 chloride: is a deuterium-labeled derivative of 4-fluorobenzoyl chloride. It is a chemical compound with the molecular formula C7D4ClFO. The deuterium labeling is often used in research to study reaction mechanisms and metabolic pathways due to its stability and distinguishable mass from hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-fluorobenzoyl chloride typically involves the chlorination of 4-fluorotoluene. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for 4-fluorobenzoyl chloride follow similar synthetic routes but are optimized for large-scale production. This involves continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Amines: Reacts under mild conditions to form amides.

    Alcohols: Requires a base such as pyridine to form esters.

    Thiols: Reacts in the presence of a base to form thioesters.

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

Scientific Research Applications

4-Fluorobenzoyl-d4 chloride is used extensively in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 4-fluorobenzoyl-d4 chloride involves its role as an acylating agent. It reacts with nucleophiles to form various derivatives:

    Nucleophilic Attack: The nucleophile attacks the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate.

    Elimination: The intermediate collapses, eliminating a chloride ion and forming the final product (amide, ester, or thioester).

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in studies involving mass spectrometry and tracing metabolic pathways. The presence of deuterium atoms provides a distinct mass difference, allowing for precise tracking in complex biological systems.

Properties

Molecular Formula

C7H4ClFO

Molecular Weight

162.58 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-fluorobenzoyl chloride

InChI

InChI=1S/C7H4ClFO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H/i1D,2D,3D,4D

InChI Key

CZKLEJHVLCMVQR-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)Cl)[2H])[2H])F)[2H]

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)F

Origin of Product

United States

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